(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol
Description
BenchChem offers high-quality (3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
832102-04-2 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C14H15N3O3/c18-13-5-6-16(9-13)8-11-2-1-10-7-12(17(19)20)3-4-14(10)15-11/h1-4,7,13,18H,5-6,8-9H2/t13-/m1/s1 |
InChI Key |
IHKZRAKSZJHBKZ-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1O)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol, a compound with the molecular formula C14H15N3O3, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine moiety linked to a nitroquinoline group. Its structure can be represented as follows:
This structure contributes to its unique biological activities, which are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 273.29 g/mol |
| LogP | 2.15 |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that (3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The compound appears to disrupt bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.
Anticancer Properties
Studies have also explored the compound's anticancer potential. In cell line assays, it has shown cytotoxic effects against several cancer types, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Case Studies and Research Findings
-
Study on Antimicrobial Effects :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of (3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as a therapeutic agent in treating resistant infections . -
Cytotoxicity Assay :
In a cytotoxicity assay conducted on MCF-7 cells, the compound exhibited an IC50 value of 25 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing novel anticancer agents . -
Mechanistic Insights :
A mechanistic study highlighted that (3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol triggers oxidative stress in cancer cells, leading to DNA damage and apoptosis. This was corroborated by increased levels of reactive oxygen species (ROS) and activation of p53 signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
